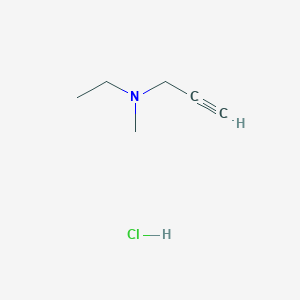
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, otherwise known as EMPA-HCl, is an organic compound that has been studied for its various applications in scientific research. It is a colorless, odorless, and crystalline powder that is soluble in water. It has been used in a variety of experiments, ranging from biochemical and physiological studies to the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Impurity Control
The synthesis of tertiary amine hydrochloride salts, including ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, involves the generation of genotoxins such as ethyl chloride and methyl chloride as by-products. Research conducted by Yang et al. (2009) developed methods to control these impurities during the preparation of amine hydrochloride salts, demonstrating that generating the salts at lower temperatures can minimize the concentration of these impurities, ensuring safer and more reliable drug candidates (Yang et al., 2009).
Therapeutic Applications
Chukhajian et al. (2020) developed a facile method for synthesizing various amines, including prop-2-ynylamines like ethyl(methyl)(prop-2-yn-1-yl)amine, which are of practical interest due to their application in cancer therapy. This study emphasizes the compound's potential in developing therapeutic agents (Chukhajian et al., 2020).
Hydroamination Reactions
Sobenina et al. (2010) explored hydroamination reactions involving ethyl 3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-ynoates, demonstrating the compound's utility in synthesizing amino derivatives of indole. This research highlights its application in creating compounds with potential biological activity, further emphasizing the versatility of ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride in synthetic chemistry (Sobenina et al., 2010).
Bioconjugation Mechanisms
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation involving carboxylic acids and amines. Although not directly mentioning ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, this research provides insight into the chemical reactions and conditions that could affect its use in bioconjugation, indicating the broader implications of such compounds in biomedical research (Nakajima & Ikada, 1995).
Mécanisme D'action
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Propriétés
IUPAC Name |
N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYXUIOFOQMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC#C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

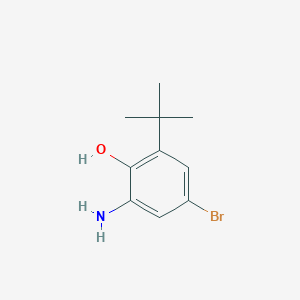
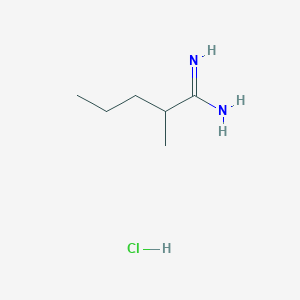
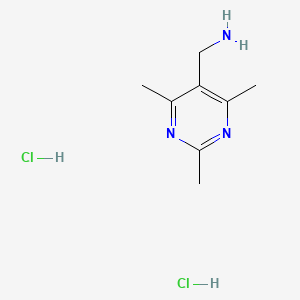

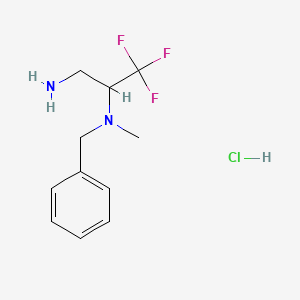

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)
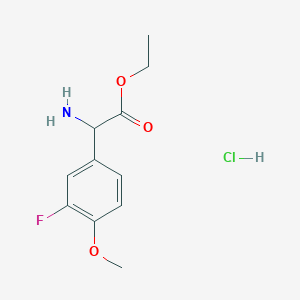
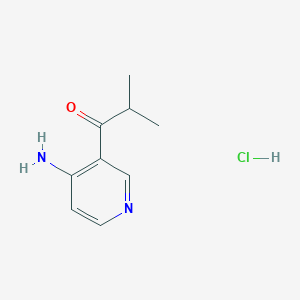
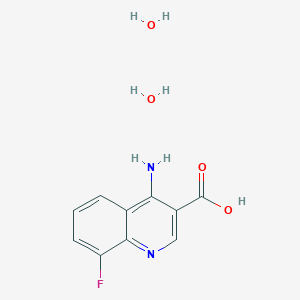


![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)